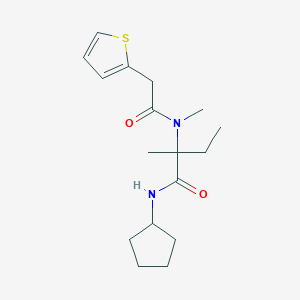
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and memory.
Wirkmechanismus
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide binds to the cannabinoid receptors in the human body, which are located in the brain, immune system, and other organs. This binding activates the endocannabinoid system, which regulates various physiological processes such as appetite, pain sensation, mood, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the human body. It has been shown to increase appetite, reduce pain sensation, and improve memory function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide in lab experiments is its ability to selectively target the endocannabinoid system, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. However, one limitation of using this compound is its potential for toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide. One potential direction is to study its potential use in cancer treatment, as it has been shown to have anti-cancer properties. Another potential direction is to study its effects on the immune system and its potential use in treating autoimmune disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using this compound in scientific research.
Synthesemethoden
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide can be synthesized using various methods, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting product with thiophene-2-carboxylic acid, and then acetylation of the amine group with acetic anhydride. The final product is obtained by the reaction of the resulting intermediate with N-methylbutyramide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been used to study the effects of cannabinoids on pain perception, appetite regulation, and memory function. It has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methyl-2-[methyl-(2-thiophen-2-ylacetyl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-4-17(2,16(21)18-13-8-5-6-9-13)19(3)15(20)12-14-10-7-11-22-14/h7,10-11,13H,4-6,8-9,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWVNUOXVNAYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

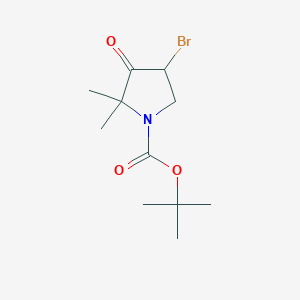
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
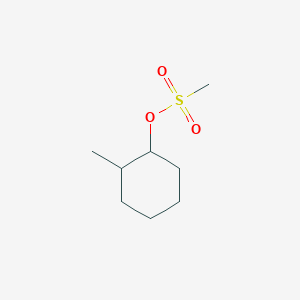
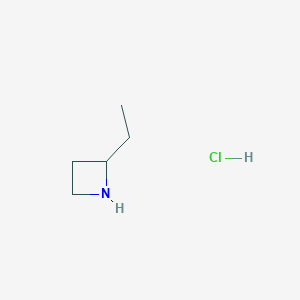

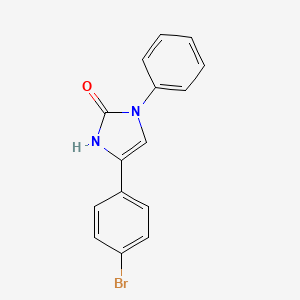
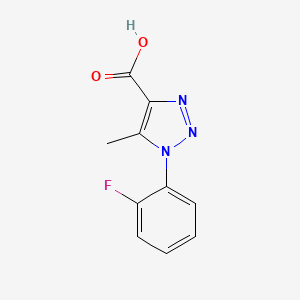


![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)
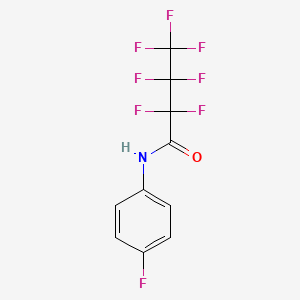
![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)
